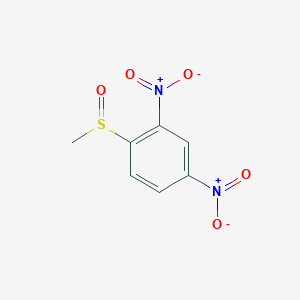

1-(Methanesulfinyl)-2,4-dinitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

78259-06-0 |

|---|---|

Molecular Formula |

C7H6N2O5S |

Molecular Weight |

230.20 g/mol |

IUPAC Name |

1-methylsulfinyl-2,4-dinitrobenzene |

InChI |

InChI=1S/C7H6N2O5S/c1-15(14)7-3-2-5(8(10)11)4-6(7)9(12)13/h2-4H,1H3 |

InChI Key |

BMIAGKOMRMMSLT-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Nitro Group Reduction:a Prevalent Pathway Under Both Aerobic and Anaerobic Conditions is the Reduction of One or Both Nitro Groups.hibiscuspublisher.comthis Process, Catalyzed by Nitroreductases, Proceeds Sequentially to Form Nitroso, Hydroxylamino, and Ultimately Amino Groups.

Pathway: R-NO₂ → R-NO → R-NHOH → R-NH₂

Potential Metabolites: This pathway would lead to the formation of 1-(Methanesulfinyl)-2-amino-4-nitrobenzene, 1-(Methanesulfinyl)-4-amino-2-nitrobenzene, and subsequently 1-(Methanesulfinyl)-2,4-diaminobenzene. Anaerobic conditions, in particular, favor the reduction of nitroaromatics. dtic.mil

Oxidative Denitration:some Aerobic Bacteria Can Initiate Degradation by Removing a Nitro Group Through an Oxidative Mechanism. This Often Involves Monooxygenase or Dioxygenase Enzymes That Hydroxylate the Aromatic Ring, Leading to the Release of Nitrite No₂⁻ .hibiscuspublisher.comfor Example, the Degradation of 2,4 Dnp by Burkholderia Sp. Proceeds Through the Formation of 4 Nitrophenol and Benzoquinone.hibiscuspublisher.com

Environmental Persistence and Transformation Products in Aquatic and Terrestrial Systems

The environmental persistence of this compound is dictated by the rates of the abiotic and biotic degradation processes discussed. The dinitrophenyl moiety generally confers resistance to degradation, making many of these compounds persistent pollutants. researchgate.nethibiscuspublisher.com

In soil and aquatic systems, the compound's fate will be a complex interplay of photolysis at the surface, hydrolysis, and microbial degradation throughout the environment. The mobility of its key analogue, 2,4-DNP, in soil can be significant, leading to the potential for groundwater contamination. cdc.gov The residence time for 2,4-DNP in soil has been estimated to be between 8 and 120 days, depending on conditions. cdc.gov Nitroaromatic compounds are expected to bind to the humic fractions of soil, particularly after reduction to their amino derivatives, which can decrease their mobility but increase their long-term persistence. dtic.mil

The major transformation products expected to be found in aquatic and terrestrial environments are the intermediates of the various degradation pathways.

| Transformation Product | Origin Pathway(s) | Environmental Compartment(s) |

| 2,4-Dinitrophenol | Photolysis, Hydrolysis, Biodegradation | Water, Soil |

| 1-(Methanesulfonyl)-2,4-dinitrobenzene | Photo-oxidation | Water, Soil Surface |

| 1-(Methanesulfinyl)-2-amino-4-nitrobenzene | Biodegradation (Nitro reduction) | Water, Soil, Sediment |

| 1-(Methanesulfinyl)-4-amino-2-nitrobenzene | Biodegradation (Nitro reduction) | Water, Soil, Sediment |

| 2-hydroxy-5-nitro-phenyl methyl sulfoxide | Biodegradation (Oxidative) | Water, Soil |

| Nitrite / Nitrate (B79036) | Photolysis, Biodegradation | Water, Soil |

This table is interactive and can be sorted by column.

Ultimately, complete mineralization to carbon dioxide, water, sulfate, and nitrate is possible through the cooperative action of various microbial communities, but intermediate products like 2,4-DNP and various amino-derivatives may accumulate temporarily and represent their own environmental concern. nih.gov

Theoretical and Computational Investigations of 1 Methanesulfinyl 2,4 Dinitrobenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of a molecule without the need for empirical data. Methods like Density Functional Theory (DFT) have become increasingly popular for their accuracy in calculating molecular properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries to find the most stable conformation (the ground state) and for mapping the energy landscape of chemical reactions, including the identification of transition states.

For 1-(methanesulfinyl)-2,4-dinitrobenzene, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311+G**, would be employed to determine its optimal three-dimensional structure. These calculations would provide precise data on bond lengths, bond angles, and dihedral angles. Furthermore, by modeling potential reaction coordinates, DFT can be used to locate transition state structures, which are critical for understanding reaction mechanisms and calculating activation energies.

Table 1: Predicted Structural Parameters for this compound from a Hypothetical DFT Calculation

| Parameter | Predicted Value |

|---|---|

| C-S Bond Length | 1.78 Å |

| S=O Bond Length | 1.50 Å |

| C-N (nitro) Bond Length | 1.47 Å |

| O-N-O Bond Angle | 125° |

| C-S-C Bond Angle | 105° |

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar organic molecules.

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. For this compound, the electron-withdrawing nitro groups are expected to lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack.

The Molecular Electrostatic Potential (MEP) surface is another valuable tool for predicting reactivity. It maps the electrostatic potential onto the electron density surface of a molecule, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the nitro and sulfinyl groups, and positive potential (blue) around the hydrogen atoms of the benzene (B151609) ring and near the sulfur atom.

Table 2: Illustrative Quantum Chemical Descriptors for Reactivity

| Descriptor | Definition | Predicted Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -8.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.1 eV |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 6.4 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 3.2 eV |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 5.3 eV |

Note: This data is representative and serves to illustrate the types of descriptors obtained from FMO analysis.

Molecular Dynamics and Reaction Pathway Simulations

While quantum chemical calculations typically focus on static structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules based on a force field, allowing for the study of conformational changes, solvent effects, and the initial stages of chemical reactions.

For this compound, MD simulations could be used to explore its conformational flexibility, particularly the rotation around the C-S bond. In the context of a reaction, such as a nucleophilic aromatic substitution, MD could help to simulate the approach of a nucleophile and the subsequent changes in the molecule's geometry and solvation shell. By combining MD with quantum mechanics (QM/MM methods), a more accurate description of the reaction pathway can be achieved, elucidating the mechanism of bond formation and cleavage.

Prediction of Intermolecular and Intramolecular Interactions (e.g., hydrogen bonding, π-π interactions)

The way molecules pack in the solid state is determined by a network of intermolecular interactions. Computational methods can predict and quantify these forces. For this compound, several types of interactions are expected to be significant.

Hydrogen Bonding: Although the molecule itself does not have strong hydrogen bond donors, weak C-H···O hydrogen bonds could form between the aromatic C-H groups and the oxygen atoms of the nitro or sulfinyl groups of neighboring molecules.

π-π Interactions: The electron-deficient dinitrobenzene ring can engage in π-π stacking interactions with other aromatic systems. The nitro groups strongly influence the electrostatic nature of the ring, favoring offset or parallel-displaced stacking geometries.

Other Interactions: Dipole-dipole interactions involving the polar nitro (NO₂) and sulfinyl (S=O) groups would also play a crucial role in the crystal packing.

Tools like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts, providing a detailed picture of the crystal packing environment. The strength of these non-covalent interactions can be estimated using high-level DFT calculations, which is essential for understanding the physical properties of the material, such as its melting point and solubility.

Table 3: Typical Intermolecular Interaction Energies

| Interaction Type | Energy Range (kJ/mol) |

|---|---|

| Weak C-H···O Hydrogen Bond | 4 - 12 |

| π-π Stacking (Parallel-displaced) | 8 - 15 |

| Dipole-Dipole (S=O···NO₂) | 10 - 20 |

Note: These values are general ranges for the specified interactions and are not specific to this compound.

Advanced Spectroscopic Characterization in Mechanistic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is expected to exhibit a complex splitting pattern due to the asymmetry of the substitution on the benzene (B151609) ring. The proton ortho to the methanesulfinyl group and meta to the two nitro groups is likely to be the most deshielded. The chemical shifts for the aromatic protons of 1-(methylsulfinyl)-4-nitrobenzene (B1661711) in CDCl₃ are observed at δ 8.36 (d, J = 8.8 Hz, 2H) and 7.81 (d, J = 8.7 Hz, 2H). For "1-(Methanesulfinyl)-2,4-dinitrobenzene," three distinct aromatic proton signals would be anticipated. The methyl protons of the methanesulfinyl group are expected to appear as a singlet in the upfield region, with a chemical shift of approximately δ 2.77 (s, 3H), similar to the 4-nitro analogue. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide valuable information on the carbon framework. The carbon atom attached to the sulfinyl group is expected to be significantly shielded compared to the other aromatic carbons. The carbons bearing the nitro groups will be highly deshielded. For 1-(methylsulfinyl)-4-nitrobenzene, the aromatic carbon signals appear at δ 153.3, 149.5, 124.7, and 124.5, with the methyl carbon at δ 43.8. rsc.org A similar pattern of deshielding for the nitro-substituted carbons and shielding for the sulfinyl-substituted carbon is expected for "this compound."

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃ | ~2.8 | s |

| Aromatic H | ~8.9 | d |

| Aromatic H | ~8.5 | dd |

| Aromatic H | ~8.0 | d |

Predicted values are based on the analysis of related structures.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| CH₃ | ~44 |

| C-SO | ~145 |

| C-NO₂ (ortho) | ~148 |

| C-NO₂ (para) | ~150 |

| Aromatic C | ~122 |

| Aromatic C | ~128 |

| Aromatic C | ~132 |

Predicted values are based on the analysis of related structures.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (Mechanistic Insights)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound through its fragmentation pattern. In the electron ionization (EI) mass spectrum of "this compound," the molecular ion peak (M⁺) would confirm the compound's molecular weight.

The fragmentation of the molecular ion would provide significant structural information. Key fragmentation pathways for nitroaromatic compounds often involve the loss of the nitro groups (NO₂), typically observed as a loss of 46 amu. youtube.com The methanesulfinyl group (-SOCH₃) can also be lost as a radical, leading to a significant fragment ion. Common fragmentation patterns for related compounds include the loss of small neutral molecules. chemguide.co.uk

Predicted Fragmentation Pattern:

Molecular Ion (M⁺): The peak corresponding to the intact molecule.

[M - NO₂]⁺: Loss of a nitro group.

[M - 2NO₂]⁺: Loss of both nitro groups.

[M - SOCH₃]⁺: Loss of the methanesulfinyl radical.

[M - CH₃]⁺: Loss of a methyl radical from the sulfinyl group, followed by rearrangement.

The relative intensities of these fragment ions can provide insights into the stability of the resulting ions and the strength of the chemical bonds within the molecule.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Description |

|---|---|

| M⁺ | Molecular Ion |

| [M - 46]⁺ | Loss of NO₂ |

| [M - 92]⁺ | Loss of 2NO₂ |

| [M - 63]⁺ | Loss of SOCH₃ |

Predicted m/z values depend on the exact mass of the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of "this compound" is expected to be dominated by strong absorption bands characteristic of the nitro and sulfinyl groups. The nitro groups give rise to two distinct and strong stretching vibrations: the asymmetric stretch (νas) typically appearing in the range of 1500-1560 cm⁻¹ and the symmetric stretch (νs) in the range of 1335-1370 cm⁻¹. researchgate.net The S=O stretch of the sulfinyl group is expected to produce a strong absorption band around 1050-1090 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring will appear in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for the symmetric vibrations of the nitro groups and the skeletal vibrations of the benzene ring. The symmetric stretching of the nitro groups is often more intense in the Raman spectrum compared to the asymmetric stretch.

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| NO₂ | Asymmetric Stretch | 1525 - 1560 |

| NO₂ | Symmetric Stretch | 1340 - 1370 |

| S=O | Stretch | 1050 - 1090 |

| Aromatic C-H | Stretch | > 3000 |

| Aromatic C=C | Stretch | 1400 - 1600 |

Expected ranges are based on typical values for these functional groups.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. A single-crystal X-ray diffraction study of "this compound" would provide precise bond lengths, bond angles, and torsion angles, confirming its molecular geometry.

Furthermore, the crystal structure would reveal the nature and extent of intermolecular interactions that govern the packing of the molecules in the crystal lattice. For related 2,4-dinitrophenyl compounds, significant intermolecular interactions such as C-H···O hydrogen bonds and offset π-π stacking have been observed. researchgate.net The oxygen atoms of the nitro and sulfinyl groups are likely to act as hydrogen bond acceptors, forming weak C-H···O interactions with the aromatic and methyl protons of neighboring molecules. The electron-poor dinitrophenyl ring could also participate in π-π stacking interactions with adjacent rings. researchgate.net These non-covalent interactions play a crucial role in the stability and physical properties of the crystalline solid.

Advanced Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photochemical Studies

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of "this compound" is expected to show strong absorption bands in the UV region, characteristic of nitroaromatic compounds. These absorptions arise from π → π* transitions within the benzene ring and n → π* transitions involving the non-bonding electrons of the oxygen atoms in the nitro and sulfinyl groups. The presence of multiple chromophores (the dinitrophenyl ring and the sulfinyl group) will likely result in a complex spectrum with multiple absorption maxima. For instance, 2,4-dinitrophenol (B41442) exhibits absorption maxima around 260 nm and 290 nm. nsf.gov

Fluorescence Spectroscopy: Many nitroaromatic compounds are known to be non-fluorescent or exhibit very weak fluorescence. This is often attributed to efficient intersystem crossing from the excited singlet state to the triplet state, followed by non-radiative decay. Therefore, "this compound" is not expected to be a strong fluorophore. Photochemical studies on related 2,4-dinitrobenzene derivatives have shown that they can undergo various photochemical reactions, including rearrangements and reactions with other molecules upon UV irradiation. rsc.org

Applications in Advanced Organic Synthesis and Material Science

Role as an Activated Leaving Group in SNAr Methodologies

Nucleophilic aromatic substitution (SNAr) is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds. The efficiency of these reactions is heavily dependent on the nature of the leaving group and the electronic properties of the aromatic ring. In 1-(Methanesulfinyl)-2,4-dinitrobenzene, the methanesulfinyl group (-SOCH₃) serves as an effective leaving group, particularly due to the strong activation provided by the two nitro substituents.

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized Meisenheimer complex. The rate-determining step can be either the initial nucleophilic attack or the subsequent departure of the leaving group. semanticscholar.orgresearchgate.net The stability of the leaving group as an anion is a crucial factor influencing the reaction rate. While halides are common leaving groups in SNAr reactions, with fluoride (B91410) often being the most reactive due to its high electronegativity which facilitates the initial nucleophilic attack, other groups like sulfides can also be displaced. libretexts.org

Table 1: Comparison of Leaving Groups in SNAr Reactions of 2,4-Dinitrobenzene Derivatives

| Leaving Group | Relative Reactivity (Illustrative) | pKa of Conjugate Acid (Approximate) |

| -F | Very High | 3.2 (HF) |

| -Cl | High | -7 (HCl) |

| -Br | High | -9 (HBr) |

| -I | Moderate | -10 (HI) |

| -SOCH₃ | Moderate to High | ~1.5 (CH₃SOH) |

| -OPh | Moderate | 10.0 (Phenol) |

Note: The relative reactivities are illustrative and can be influenced by the nucleophile, solvent, and specific reaction conditions. The pKa values are approximate and serve as a general guide.

Utilization as a Synthetic Intermediate for Complex Molecules

The ability of the methanesulfinyl group to be readily displaced by a variety of nucleophiles makes this compound a versatile synthetic intermediate for the construction of more complex molecular architectures.

Heterocyclic compounds are of immense importance in medicinal chemistry, with a vast number of pharmaceuticals containing nitrogen and sulfur heterocycles. nih.govopenmedicinalchemistryjournal.com The reactivity of this compound in SNAr reactions provides a convenient entry point for the synthesis of various heterocyclic systems.

For instance, reaction with binucleophiles, such as substituted anilines bearing a thiol or amino group in the ortho position, can lead to the formation of tricyclic heterocyclic scaffolds like phenothiazines or phenazines, respectively. The initial SNAr reaction would involve the displacement of the methanesulfinyl group by one of the nucleophilic centers, followed by an intramolecular cyclization. Phenothiazine derivatives, for example, are known to possess a wide range of biological activities, including antihistaminic and antipsychotic properties. brieflands.comnih.gov

The synthesis of substituted 1,2,4-triazole (B32235) derivatives containing a 2,4-dinitrophenylthio group has been reported through the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with 4-amino-1H-1,2,4-triazole-5(4H)-thiones. researchgate.net This suggests a similar synthetic strategy could be employed with this compound to access analogous sulfur-linked heterocycles. The general approach involves the nucleophilic attack of a heteroatom (e.g., sulfur or nitrogen) from a pre-formed heterocyclic ring onto the activated dinitrophenyl system.

The dinitrophenyl moiety, with its inherent electronic properties, can be incorporated into larger molecular structures to create functional materials with applications in optics, electronics, and materials science. Aryl sulfoxides and sulfones are recognized as important structural motifs in functional materials. researchgate.net The synthesis of such materials often relies on the controlled introduction of specific functional groups.

This compound can serve as a building block for the synthesis of polymers or molecular switches. For example, its reaction with bifunctional nucleophiles could lead to the formation of polymer chains containing the dinitrophenyl unit. The electronic properties of this unit could then be tuned by further chemical modifications. Furthermore, the synthesis of (E,E)-1,4-diarylbutadienes, which have promising luminescence characteristics for use as functional organic materials, has been achieved through palladium-catalyzed cross-coupling reactions involving dinitrobenzene derivatives. acs.org This highlights the potential of incorporating the dinitrophenyl group from precursors like this compound into extended π-conjugated systems.

Strategies for Diversity-Oriented Synthesis and Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy in drug discovery and materials science that aims to generate collections of structurally diverse small molecules in an efficient manner. nih.govrsc.orgnih.govfrontiersin.orgresearchgate.netnih.gov The goal is to explore a wide range of chemical space to identify compounds with novel biological activities or material properties.

This compound can be a valuable scaffold in DOS. Its activated aromatic ring allows for the introduction of a wide variety of substituents through SNAr reactions with a library of nucleophiles. This approach, often referred to as a "build/couple/pair" strategy, enables the rapid generation of a large number of analogs from a common starting material. nih.gov

For example, a library of amines, thiols, or alcohols could be reacted with this compound in a parallel synthesis format to produce a library of N-, S-, and O-arylated compounds, respectively. These resulting compounds can then be further diversified through subsequent reactions targeting the nitro groups (e.g., reduction to amines followed by acylation or alkylation) or the newly introduced functional group. This strategy allows for the systematic exploration of structure-activity relationships and the discovery of new lead compounds for drug development or novel materials with desired properties. The use of dinitrobenzene derivatives in the generation of compound libraries for screening against various biological targets is a well-established approach. researchgate.net

Environmental Chemical Behavior and Degradation Pathways of 1 Methanesulfinyl 2,4 Dinitrobenzene Analogues

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that transform chemical compounds in the environment. For analogues of 1-(Methanesulfinyl)-2,4-dinitrobenzene, the primary abiotic mechanisms are photochemical and hydrolytic degradation.

Photochemical degradation is a key process for the transformation of many organic pollutants in sunlit surface waters and on terrestrial surfaces. For nitroaromatic compounds, photolysis can proceed through various mechanisms, including direct absorption of light or indirect photo-oxidation involving reactive species like hydroxyl radicals.

Research on the close analogue 2,4-dinitroanisole (B92663) (DNAN) indicates that it undergoes rapid photolysis in the presence of sunlight, with a reported half-life of 0.6 to 1.0 day. dtic.mil The primary photodegradation products of DNAN include 2,4-dinitrophenol (B41442) (2,4-DNP), nitrite (B80452), and nitrate (B79036), suggesting that photo-oxidation and cleavage of the side chain are significant pathways. dtic.mil Studies have also shown that DNAN can be photolyzed within plant tissues after uptake. nih.govacs.orgacs.org In experiments using simulated sunlight, both DNAN and its glycosylated metabolites were degraded, leading to the production of nitrite within plant leaves. nih.govacs.org

For this compound, similar photochemical behavior is expected. The dinitrophenyl moiety can absorb UV-visible light, leading to excitation and subsequent chemical reactions. Potential photochemical pathways include:

Photo-oxidation of the sulfinyl group: The methanesulfinyl group (-SOCH₃) could be oxidized to a methanesulfonyl group (-SO₂CH₃), forming 1-(Methanesulfonyl)-2,4-dinitrobenzene.

Cleavage of the carbon-sulfur bond: This would lead to the formation of 2,4-dinitrophenol, a common and relatively persistent environmental contaminant. researchgate.netcdc.gov

Denitration: Photolysis can lead to the removal of a nitro group, as observed in studies with DNAN, resulting in the formation of nitrite. nih.gov

While significant photochemical reactions for some dinitrophenols in the atmosphere are considered unlikely, photolysis is recognized as a potentially important degradation pathway in natural waters. cdc.gov

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The 2,4-dinitrophenyl group is highly activated towards nucleophilic aromatic substitution (SNAr) reactions. nih.govnih.gov The strong electron-withdrawing effect of the two nitro groups makes the carbon atom attached to the leaving group (in this case, the methanesulfinyl group) highly electrophilic and susceptible to attack by nucleophiles like water (H₂O) or hydroxide (B78521) ions (OH⁻).

Studies on various 2,4-dinitrobenzene derivatives, such as 1-chloro-2,4-dinitrobenzene (B32670) and 2,4-dinitrophenyl methyl ether, confirm their reactivity towards nucleophiles. semanticscholar.orgresearchgate.netccsenet.org The generally accepted mechanism involves the addition of the nucleophile to the aromatic ring to form a stable intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group. nih.gov

Based on this principle, the primary hydrolytic degradation pathway for this compound is expected to be the cleavage of the C-S bond, yielding 2,4-dinitrophenol and methanesulfenic acid. This reaction would be analogous to the alkaline hydrolysis of 1-chloro-2,4-dinitrobenzene, which is a method used for synthesizing 2,4-DNP. hibiscuspublisher.com The rate of hydrolysis is generally dependent on pH, with faster degradation often observed under alkaline conditions.

Biotransformation and Microbial Degradation Studies

Microbial degradation is a critical process for the removal of organic pollutants from the environment. Nitroaromatic compounds are often recalcitrant to biodegradation due to the stability of the aromatic ring and the electron-withdrawing nature of the nitro groups. hibiscuspublisher.com However, numerous microorganisms have evolved pathways to metabolize these compounds.

A wide range of bacteria and fungi have been identified that can degrade nitroaromatic compounds structurally similar to this compound. These microorganisms often utilize these compounds as a source of carbon, nitrogen, or energy.

| Microbial Genus/Species | Degraded Compound(s) | Reference(s) |

| Pseudomonas sp. | 2,4-Dinitroanisole (DNAN) | nih.gov |

| Rhodococcus imtechensis | 2,4-Dinitrophenol (2,4-DNP), 2-Chloro-4-nitrophenol | nih.govacs.org |

| Rhodococcus sp. | 2,4-Dinitrophenol (2,4-DNP) | hibiscuspublisher.com |

| Burkholderia sp. | 2,4-Dinitrophenol (2,4-DNP) | hibiscuspublisher.com |

| Nocardioides sp. | 2,4-Dinitroanisole (DNAN) | dtic.mil |

| Bacillus sp. | 2,4-Dinitroanisole (DNAN) | dtic.mil |

| Anabaena sp. (Cyanobacteria) | 2,4-Dinitrophenol (2,4-DNP) | hibiscuspublisher.com |

This table is interactive and can be sorted by column.

These examples demonstrate that diverse microbial genera, particularly Pseudomonas and Rhodococcus, possess the enzymatic machinery to initiate the breakdown of 2,4-dinitrobenzene analogues.

The biodegradation of nitroaromatic compounds can proceed through several distinct pathways, primarily involving either the reduction of the nitro groups or an initial oxidative attack on the molecule.

Future Research Directions and Emerging Opportunities

Development of Novel Catalytic Transformations Involving the Sulfinyl Group

The sulfinyl group in aryl sulfoxides has been effectively utilized as a directing group in transition metal-catalyzed C-H activation, enabling regioselective functionalization of aromatic rings. researchgate.net Future research could explore the potential of the methanesulfinyl group in 1-(methanesulfinyl)-2,4-dinitrobenzene to direct C-H activation on the dinitrophenyl ring. The strong electron-withdrawing properties of the nitro groups could, however, impact the catalytic cycle. Investigations into palladium, rhodium, or iridium-catalyzed C-H olefination, arylation, or alkylation directed by the sulfinyl group would be a valuable starting point. researchgate.net

Furthermore, the sulfoxide (B87167) itself can be a target for catalytic transformations. The development of efficient and selective catalytic methods for the reduction of this compound to the corresponding sulfide (B99878) or its oxidation to the sulfone would be of interest. Photocatalytic deoxygenation of sulfoxides using visible light has emerged as a mild and efficient method that could be adapted for this purpose. acs.org Such transformations would provide access to a broader range of dinitrophenyl-substituted sulfur compounds with diverse electronic and chemical properties.

Exploration of Asymmetric Synthesis and Chiral Induction

Chiral sulfoxides are well-established as powerful chiral auxiliaries in asymmetric synthesis, facilitating the stereocontrolled formation of new stereocenters. wiley-vch.demedcraveonline.comrsc.org The sulfur atom in this compound is a stereocenter, meaning this compound can exist as a pair of enantiomers. A significant area of future research will be the development of methods for the enantioselective synthesis of this chiral sulfoxide. This could be achieved through the asymmetric oxidation of the corresponding sulfide, 1-(methylthio)-2,4-dinitrobenzene, using chiral titanium complexes or other asymmetric oxidation catalysts. medcraveonline.comrsc.org

Once enantiomerically pure this compound is accessible, its application as a chiral auxiliary in a variety of asymmetric transformations can be explored. For instance, it could be used to induce chirality in Diels-Alder reactions, Michael additions, or aldol (B89426) condensations. The dinitrophenyl group's electronic properties may offer unique advantages in modulating the stereochemical outcome of these reactions compared to more conventional chiral sulfoxides. tandfonline.com

Integration with Flow Chemistry and Sustainable Methodologies

Modern organic synthesis is increasingly focused on the development of sustainable and efficient processes. Flow chemistry offers significant advantages in terms of safety, scalability, and process control. Future research should focus on integrating the synthesis and transformations of this compound into continuous-flow systems. For example, the selective oxidation of the corresponding sulfide to the sulfoxide using hydrogen peroxide as a green oxidant has been successfully implemented in a continuous-flow setup using an iron-based catalyst. rsc.org Similar methodologies could be developed for the synthesis of this compound, minimizing waste and improving safety.

Furthermore, the use of electrochemical methods in flow reactors for the selective oxidation of sulfides to sulfoxides and sulfones has been demonstrated, often without the need for supporting electrolytes. nih.gov Applying this technology to the synthesis of this compound would represent a significant step towards a more sustainable chemical process. The development of solvent-promoted oxidation of sulfides using molecular oxygen or air as the terminal oxidant is another green approach that could be explored. acs.orgorganic-chemistry.org

Advanced Mechanistic Investigations Using Real-Time Spectroscopic Techniques

A deeper understanding of the reaction mechanisms involving this compound will be crucial for optimizing its applications. The use of advanced, real-time spectroscopic techniques can provide valuable insights into the transient intermediates and transition states involved in its reactions. For instance, in-situ infrared (IR) or nuclear magnetic resonance (NMR) spectroscopy could be employed to monitor the progress of catalytic C-H activation reactions directed by the sulfinyl group.

Mechanistic studies on the excited-state properties of aryl sulfoxides have revealed pathways for nonradiative decay, which are relevant for their application in fluorescent chemosensors. acs.orgnih.gov Similar investigations into the photophysics and photochemistry of this compound could uncover novel photochemical reactivity. For example, the photoracemization of chiral alkyl aryl sulfoxides has been shown to proceed through a sulfoxide radical cation intermediate. nih.gov Understanding these fundamental processes will be key to designing new applications.

Design of Next-Generation Molecular Probes and Reagents

Aryl sulfoxides have shown promise as reporting elements in fluorescent chemosensors. acs.orgnih.gov The fluorescence of these compounds can be enhanced upon binding to metal ions, a phenomenon attributed to the suppression of nonradiative excited-state decay pathways. acs.orgnih.gov The highly electron-deficient dinitrophenyl ring in this compound could significantly influence its photophysical properties. Future research could focus on exploring the potential of this compound and its derivatives as fluorescent probes for the detection of various analytes.

Moreover, the reactivity of the dinitrophenyl moiety is well-known in the context of nucleophilic aromatic substitution. This reactivity, combined with the properties of the sulfinyl group, could be harnessed to design novel reagents for bioconjugation or materials science. For example, the dinitrophenyl group can act as a handle for attachment to biomolecules, while the sulfinyl group could be used to modulate solubility or introduce a chiral element.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-(Methanesulfinyl)-2,4-dinitrobenzene, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via sulfoxidation of the corresponding sulfide (e.g., 1-(methylthio)-2,4-dinitrobenzene) using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid. Reaction optimization involves controlling temperature (25–60°C), solvent polarity (e.g., dichloromethane or methanol), and stoichiometry to avoid over-oxidation to sulfones . Characterization via H/C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm sulfinyl group formation .

Q. How does the electronic environment of the sulfinyl group influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : The electron-withdrawing nature of the sulfinyl group enhances the electrophilicity of the aromatic ring, facilitating nucleophilic attack at the para-nitro position. Kinetic studies using UV-Vis spectrophotometry (e.g., monitoring reaction rates with amines or thiols) can quantify this effect. Solvent choice (polar aprotic vs. protic) and pH adjustments (e.g., buffered aqueous systems) further modulate reactivity .

Q. What analytical techniques are most reliable for distinguishing this compound from its sulfide or sulfone analogs?

- Methodology :

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254–300 nm) using a C18 column and acetonitrile/water gradients resolves sulfinyl derivatives from sulfides/sulfones .

- Spectroscopy : IR spectroscopy identifies sulfinyl S=O stretches (~1050 cm), while C NMR shows distinct chemical shifts for the sulfinyl carbon (~40–50 ppm) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the regioselectivity of reactions involving this compound?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions and Fukui indices to predict electrophilic/nucleophilic sites. Compare computed transition states for sulfinyl-directed vs. nitro-directed attack to validate experimental outcomes. Software like Gaussian or ORCA is recommended .

Q. What mechanistic insights explain conflicting data on the compound’s stability under acidic vs. alkaline conditions?

- Methodology : Stability studies under controlled pH (1–14) with periodic sampling for HPLC analysis. For acidic degradation, propose sulfoxide protonation leading to ring nitration reversibility. In alkaline conditions, nucleophilic hydroxide attack may cleave the sulfinyl group. Kinetic isotope effects (e.g., DO vs. HO) and Arrhenius plots can differentiate pathways .

Q. How does this compound interact with biological macromolecules (e.g., proteins or DNA) in drug delivery systems?

- Methodology :

- Protein Binding : Use fluorescence quenching assays (e.g., bovine serum albumin) to determine binding constants (K) and thermodynamic parameters (ΔH, ΔS).

- Drug Delivery : Formulate coordination polymers (e.g., Fe-based) to exploit the nitro groups’ redox activity. Monitor nitric oxide (NO) release via Griess assay under glutathione (GSH)-rich conditions .

Q. What strategies mitigate interference from nitro group reduction products during electrochemical analysis?

- Methodology : Employ differential pulse voltammetry (DPV) with a glassy carbon electrode in non-aqueous media (e.g., acetonitrile with 0.1 M tetrabutylammonium hexafluorophosphate). Use controlled-potential electrolysis to isolate reduction intermediates (e.g., hydroxylamines) and validate via LC-MS .

Data Contradiction Resolution

Q. How to reconcile discrepancies in reported melting points for this compound across studies?

- Methodology :

- Purity Assessment : Perform elemental analysis (C, H, N, S) and DSC to confirm crystallinity.

- Polymorphism Screening : Recrystallize from multiple solvents (e.g., ethanol, ethyl acetate) and analyze via X-ray diffraction (XRD) to identify polymorphic forms .

Experimental Design Tables

| Study | Key Parameters | Analytical Tools |

|---|---|---|

| Synthesis Optimization | Oxidant type, temperature, solvent polarity | HPLC, H NMR, HRMS |

| Stability under pH Variation | pH range (1–14), time intervals | UV-Vis, LC-MS, Arrhenius analysis |

| Protein Interaction Analysis | Protein concentration, incubation time | Fluorescence quenching, CD spectroscopy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.